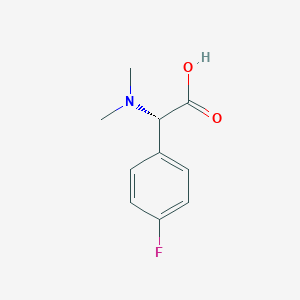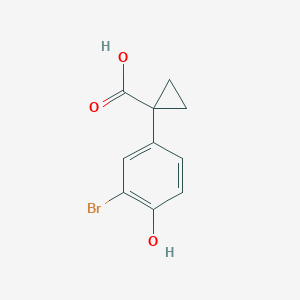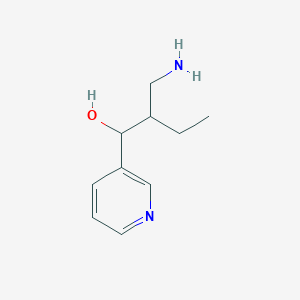
2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol is an organic compound that features both an amine and a hydroxyl functional group. The presence of a pyridine ring adds to its chemical complexity and potential reactivity. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol can be approached through several synthetic routes. One common method involves the alkylation of pyridine derivatives followed by the introduction of the aminomethyl group. The reaction conditions typically require a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The pyridine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated pyridine derivative.
Substitution: Formation of amides or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the synthesis of more complex molecules or materials.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl and hydroxyl groups can form hydrogen bonds or ionic interactions with the target molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the butan-1-ol moiety.
1-(Pyridin-3-yl)butan-1-ol: Lacks the aminomethyl group.
2-(Hydroxymethyl)-1-(pyridin-3-yl)butane: Similar structure but with a hydroxymethyl group instead of aminomethyl.
Uniqueness
2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol is unique due to the combination of its functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both an amine and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
2-(aminomethyl)-1-pyridin-3-ylbutan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-2-8(6-11)10(13)9-4-3-5-12-7-9/h3-5,7-8,10,13H,2,6,11H2,1H3 |
Clave InChI |
UXDLVSFAKBSRLK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C(C1=CN=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



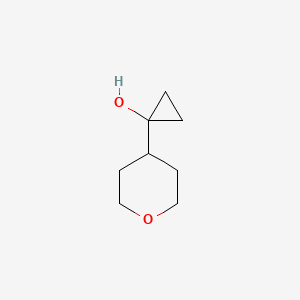

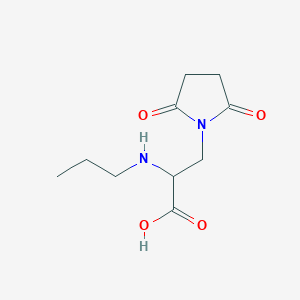
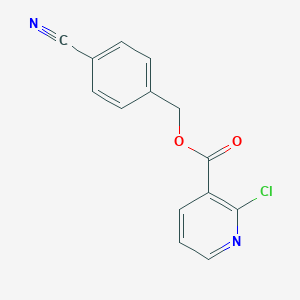
![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
![[3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)

